JNJ-38158471

Description

BenchChem offers high-quality JNJ-38158471 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JNJ-38158471 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

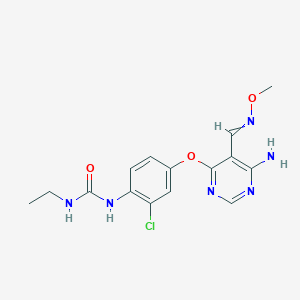

IUPAC Name |

1-[4-[6-amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Comparative Analysis of JNJ-38158471 vs. Pan-VEGF Inhibitors

Executive Summary

This technical guide provides a rigorous comparative analysis between JNJ-38158471 (a highly selective VEGFR-2 inhibitor) and pan-VEGF inhibitors (broad-spectrum receptor tyrosine kinase inhibitors such as sunitinib, sorafenib, and axitinib).

While pan-VEGF inhibitors have become the standard of care in oncology (renal cell carcinoma, hepatocellular carcinoma) and ophthalmology (AMD, diabetic retinopathy), their lack of selectivity often results in off-target toxicities (e.g., hand-foot syndrome, myelosuppression) and confounding biological effects. JNJ-38158471 represents a distinct class of "tool compounds" and therapeutic candidates designed to isolate the angiogenic driver (VEGFR-2) while sparing lymphangiogenic (VEGFR-3) and decoy (VEGFR-1) pathways.

This guide outlines the molecular mechanisms, selectivity profiles, and experimental protocols required to validate these differences in a research setting.

Molecular Mechanisms & Structural Biology

The Target Landscape

The Vascular Endothelial Growth Factor (VEGF) pathway is mediated by three primary receptor tyrosine kinases (RTKs). Understanding the differential inhibition of these receptors is critical for distinguishing JNJ-38158471 from pan-VEGF agents.

-

VEGFR-1 (Flt-1): Acts primarily as a "decoy" receptor with high ligand affinity but weak kinase activity; regulates macrophage function.

-

VEGFR-2 (KDR/Flk-1): The primary driver of endothelial cell proliferation, migration, and angiogenesis. This is the sole primary target of JNJ-38158471.

-

VEGFR-3 (Flt-4): Drives lymphangiogenesis and maintenance of lymphatic vessels.

Mechanism of Action (MOA) Comparison

| Feature | JNJ-38158471 | Pan-VEGF Inhibitors (e.g., Sunitinib) |

| Chemical Class | Aminopyrimidine-oxime-urea derivative | Indolinone (Sunitinib) or Bi-aryl urea (Sorafenib) |

| Binding Mode | ATP-competitive (Type I/II hybrid) | ATP-competitive (Type I or II) |

| Primary Targets | VEGFR-2 (High Potency) | VEGFR-1, -2, -3, PDGFR |

| Selectivity Rationale | Structural optimization of the oxime moiety minimizes steric clash with non-VEGFR-2 kinase pockets. | Designed for "poly-pharmacology" to shut down parallel angiogenic and proliferative pathways simultaneously. |

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling consequences of selective vs. pan-inhibition.

Figure 1: Differential inhibition profiles. JNJ-38158471 selectively targets the VEGFR-2 axis, sparing lymphatic (VEGFR-3) and stromal (PDGFR) signaling, unlike pan-inhibitors.

Pharmacodynamics & Selectivity Profile[1][2]

The defining characteristic of JNJ-38158471 is its selectivity window . In drug development, this window determines the therapeutic index—the ratio between the toxic dose and the effective dose.

Comparative Kinase Inhibitory Potency (IC50)

The following data summarizes the inhibitory concentration (IC50) required to reduce kinase activity by 50%. Lower numbers indicate higher potency.

| Kinase Target | JNJ-38158471 (nM) | Sunitinib (nM) | Sorafenib (nM) | Biological Implication |

| VEGFR-2 (KDR) | 40 | 10 | 90 | Primary angiogenic blockade. |

| VEGFR-1 (Flt-1) | > 1,000 | 10 | 26 | JNJ spares the "decoy" receptor function. |

| VEGFR-3 (Flt-4) | > 1,000 | 17 | 20 | JNJ spares lymphatic vessel maintenance. |

| RET | 180 | 200 | 50 | Moderate off-target effect for JNJ. |

| c-KIT | 500 | 10 | 68 | JNJ has minimal effect on hematopoiesis compared to Sunitinib. |

| PDGFR- | > 1,000 | 8 | 57 | JNJ spares pericyte/stromal support. |

Key Insight: JNJ-38158471 exhibits a >25-fold selectivity for VEGFR-2 over VEGFR-1/3. In contrast, Sunitinib is equipotent against all three. This makes JNJ-38158471 an ideal probe for dissecting VEGFR-2 specific biology without the confounding variables of lymphangiogenesis inhibition or stromal collapse.

Experimental Validation Workflows

To experimentally verify the difference between JNJ-38158471 and a pan-VEGF inhibitor in your laboratory, follow these validated workflows.

Workflow A: In Vitro Phosphorylation Assay (HUVEC)

This protocol quantifies the inhibition of VEGFR-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

Objective: Demonstrate that JNJ-38158471 inhibits VEGF-A induced phosphorylation (VEGFR-2) but spares VEGF-C induced phosphorylation (VEGFR-3) in appropriate cell lines, whereas Pan-VEGF inhibitors block both.

Protocol Steps:

-

Cell Culture: Seed HUVECs (2 x 10^5 cells/well) in 6-well plates coated with gelatin. Culture in EGM-2 medium until 80% confluence.

-

Starvation: Wash cells 2x with PBS. Incubate in EBM-2 (serum-free) for 12–16 hours to reduce basal phosphorylation.

-

Drug Treatment:

-

Group A: DMSO Control (0.1%)

-

Group B: JNJ-38158471 (Titration: 10 nM, 100 nM, 1 µM)

-

Group C: Sunitinib (Titration: 10 nM, 100 nM, 1 µM)

-

Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Add VEGF-A (50 ng/mL) to all wells.

-

Incubate for exactly 5-10 minutes at 37°C (peak phosphorylation).

-

-

Lysis: Rapidly aspirate medium. Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Western Blot Analysis:

-

Primary Antibodies: Anti-pVEGFR2 (Tyr1175), Anti-Total VEGFR2, Anti-Actin (Loading Control).

-

Detection: Chemiluminescence.

-

-

Data Interpretation:

Workflow B: In Vivo Selectivity (Corneal Micropocket Assay)

Objective: Differentiate angiogenic inhibition (VEGFR-2) from lymphangiogenic inhibition (VEGFR-3).

-

Implantation: Implant a hydron pellet containing VEGF-A (angiogenesis) or VEGF-C (lymphangiogenesis) into the mouse cornea.

-

Treatment: Administer JNJ-38158471 (Oral gavage, 10-100 mg/kg) vs. Sunitinib.

-

Observation:

-

VEGF-A Pellet: Both JNJ and Sunitinib will inhibit vessel growth.

-

VEGF-C Pellet: Sunitinib will inhibit lymphatic vessel growth (LYVE-1 staining). JNJ-38158471 will show minimal inhibition of lymphatics , confirming its selectivity profile.

-

Clinical Implications & Toxicology

The choice between a selective inhibitor and a pan-inhibitor is often a trade-off between efficacy breadth and tolerability .

Safety Profile

-

Hypertension: Both classes cause hypertension, as this is a direct on-target effect of VEGFR-2 inhibition (reduced nitric oxide signaling in endothelium).

-

Myelosuppression (Neutropenia/Thrombocytopenia): Common with pan-inhibitors (e.g., Sunitinib) due to c-KIT and FLT3 inhibition on hematopoietic stem cells. JNJ-38158471, sparing these targets (IC50 > 500 nM), exhibits a significantly "cleaner" hematological safety profile.

-

Hand-Foot Syndrome: Strongly associated with broad-spectrum RTK inhibition (PDGFR/KIT involvement). Less prevalent with selective VEGFR-2 blockade.

Therapeutic Positioning

-

Pan-VEGF Inhibitors: Preferred in aggressive metastatic cancers (RCC, HCC) where "dirty" inhibition prevents tumor escape via alternative pathways (e.g., PDGFR-driven stromal support).

-

JNJ-38158471 (Selective): Ideal for:

-

Combination Therapies: Can be combined with chemotherapy or immunotherapy with lower risk of overlapping toxicities (e.g., myelosuppression).

-

Non-Oncology Indications: Diseases where angiogenesis is the sole driver (e.g., certain ocular neovascular disorders) without needing to ablate the entire kinome.

-

References

-

National Institutes of Health (NIH). (2009). A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo. Angiogenesis, 12(3), 287-296. Retrieved from [Link]

-

Virgili, G., et al. (2017). Anti-vascular endothelial growth factor for proliferative diabetic retinopathy. Cochrane Database of Systematic Reviews. (Context for Pan-VEGF clinical utility). Retrieved from [Link]

Sources

JNJ-38158471 (CAS 951151-97-6): A Technical Guide to a Potent VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of JNJ-38158471, a highly selective and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties of JNJ-38158471, detailing its mechanism of action, physicochemical characteristics, and methodologies for its evaluation in preclinical settings.

Introduction: The Therapeutic Rationale for VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this pathway.[1][2] Dysregulation of VEGF/VEGFR-2 signaling is a hallmark of many solid tumors, making it a prime target for anticancer therapies.[3] JNJ-38158471 (also known as CS-2660) has emerged as a potent and selective small molecule inhibitor of VEGFR-2, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. This guide will explore the technical details of this compound, providing a foundation for its application in research and development.

Physicochemical and Pharmacological Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in experimental settings.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 951151-97-6 | [4] |

| Molecular Formula | C18H18ClN5O3 | [4] |

| Molecular Weight | 364.79 g/mol | N/A |

| IUPAC Name | N-(4-chlorophenyl)-N'-{4-[(E)-(methoxyimino)methyl]phenyl}urea | N/A |

| Canonical SMILES | CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | N/A |

| Storage | Store at +4°C | [4] |

Note: The molecular formula provided by a supplier (Reagentia) differs from what would be calculated from the IUPAC name and SMILES string found in other sources. Researchers should verify the structure and molecular formula of their specific compound lot.

In Vitro Kinase Inhibitory Activity

JNJ-38158471 is a highly selective inhibitor of VEGFR-2 kinase activity. Its potency and selectivity have been characterized in various cell-free assays.

| Target Kinase | IC50 (nM) | Source |

| VEGFR-2 | 40 | N/A |

| RET | 180 | N/A |

| Kit | 500 | N/A |

| VEGFR-1 | >1000 | N/A |

| VEGFR-3 | >1000 | N/A |

The data clearly indicates a strong preference for VEGFR-2 over other closely related tyrosine kinases, a desirable characteristic for minimizing off-target effects.

Mechanism of Action: Disrupting the Angiogenic Cascade

JNJ-38158471 exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition disrupts the downstream signaling cascade initiated by VEGF binding.

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7]

Caption: Workflow for the in vivo mouse corneal neovascularization assay.

In Vivo Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of JNJ-38158471.

Principle: Human tumor cells (e.g., HCT116 colorectal carcinoma) are subcutaneously implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored. [8][9] Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

-

Tumor Cell Implantation:

-

Inject a suspension of HCT116 cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment:

-

Administer JNJ-38158471 or vehicle orally, once daily, for a specified duration (e.g., 2-3 weeks).

-

-

Efficacy Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the JNJ-38158471-treated group compared to the vehicle control group.

-

Conclusion and Future Directions

JNJ-38158471 is a potent and selective VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. Its favorable pharmacological profile makes it a valuable tool for investigating the role of VEGFR-2 in various pathological processes and a potential candidate for further therapeutic development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, exploring its efficacy in a broader range of cancer models, and investigating potential combination therapies to enhance its anti-tumor effects.

References

- Synthesis of N-[4-(1-hydroxyiminoethyl)phenyl]-N'-(1-methoxycarbonylethyl)urea. (n.d.).

- VEGFR-2 inhibition of the most active compounds compared to the reference drug. (n.d.).

-

Discovery of new VEGFR-2 inhibitors based on bis(t[10][11][12]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry.

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.

- Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. (2017). Molecules.

- Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin. (n.d.).

- The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye. (2014). Journal of Visualized Experiments.

- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.

- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.

- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). Molecules.

- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.).

- Inhibition of vascular endothelial growth factor (VEGF)-165 and semaphorin 3A–mediated cellular invasion and tumor growth by the VEGF signaling inhibitor ZD4190 in human colon cancer cells and xenografts. (2006). Molecular Cancer Therapeutics.

- A Mouse Model of the Cornea Pocket Assay for Angiogenesis Study. (2011). Journal of Visualized Experiments.

- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology.

- Validated HCT-116 Xenograft Model. (n.d.). Altogen Labs.

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.).

- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy.

- Transgenic Mouse Models of Corneal Neovascularization: New Perspectives for Angiogenesis Research. (n.d.).

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling P

- In vitro VEGFR-2 inhibitory assay. (n.d.).

- The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). NIH Public Access.

- Corneal Angiogenesis Assay. (n.d.).

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). Molbank.

- AAO 2024: New study shows promise for MICE procedure in treating corneal neovasculariz

- Phosphorylation of VEGFR-2 and activation of downstream kinases in... (n.d.).

- HCT-116: Subcutaneous colorectal cancer xenograft tumor model. (n.d.). Reaction Biology.

- HCT116 Xenograft Model. (n.d.). Ubi-protocol.

- JNJ-38158471 (1 x 5 mg). (n.d.). Reagentia.

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNJ-38158471 (1 x 5 mg) | Reagentia [reagentia.eu]

- 5. Urea, N'-(4-chlorophenyl)-N-(4-(4,5-dimethoxy-2-methylphenyl)-2-thiazolyl)-N-methyl- | C20H20ClN3O3S | CID 148412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. altogenlabs.com [altogenlabs.com]

- 9. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

Methodological & Application

Preparation of JNJ-38158471 Stock Solution in DMSO: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of the VEGFR-2 inhibitor, JNJ-38158471, in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document emphasizes best practices to ensure the integrity, stability, and accurate concentration of the stock solution, which is critical for reproducible experimental outcomes. The protocol integrates safety precautions, step-by-step instructions, and recommendations for storage, drawing upon established principles of small molecule handling and solvent properties.

Introduction: The Criticality of Proper Stock Solution Preparation

JNJ-38158471 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its use in preclinical research is fundamental to understanding its therapeutic potential. The accuracy and reproducibility of in vitro and in vivo studies involving JNJ-38158471 are directly dependent on the quality of the stock solution. Improperly prepared solutions can lead to issues such as inaccurate compound concentration, precipitation, and degradation, ultimately compromising experimental results.

Dimethyl sulfoxide (DMSO) is a versatile and highly polar aprotic solvent, widely used for dissolving a broad range of small organic molecules for biological assays.[1][2] Its ability to readily dissolve compounds that are sparingly soluble in aqueous solutions makes it an invaluable tool in drug discovery research. However, the unique properties of DMSO, including its hygroscopicity and ability to permeate biological membranes, necessitate careful handling and adherence to specific protocols.[3][4]

This guide provides a robust framework for preparing JNJ-38158471 stock solutions in DMSO, ensuring scientific integrity and promoting safe laboratory practices.

Physicochemical Properties of JNJ-38158471

A foundational understanding of the physicochemical properties of JNJ-38158471 is essential for its effective handling and use.

| Property | Value | Source |

| Molecular Weight | 364.8 g/mol | |

| CAS Number | 951151-97-6 | |

| Purity | >98% (vendor specific) |

Materials and Equipment

Reagents

-

JNJ-38158471 (powder form)

-

Anhydrous/Dry Dimethyl Sulfoxide (DMSO), ≥99.7% purity (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)

Equipment

-

Calibrated analytical balance (sensitivity to at least 0.1 mg)

-

Weighing paper or boat

-

Microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Pipettors and sterile, disposable pipette tips

-

Vortex mixer

-

Optional: Sonicator (water bath)

-

Personal Protective Equipment (PPE):

-

Safety goggles

-

Lab coat

-

Appropriate chemical-resistant gloves (butyl rubber, fluoroelastomer, or thick latex gloves are recommended over nitrile gloves for prolonged handling of DMSO)[3]

-

Safety Precautions: A Self-Validating System of Protection

Working with potent small molecules and DMSO requires strict adherence to safety protocols to minimize exposure risks.

-

Handling JNJ-38158471: As a potent kinase inhibitor, JNJ-38158471 should be handled with care. Avoid inhalation of the powder by weighing it in a fume hood or a ventilated balance enclosure.

-

Handling DMSO: DMSO is a penetration enhancer, meaning it can facilitate the absorption of other substances through the skin.[3][4] Therefore, it is imperative to wear appropriate gloves and avoid direct skin contact. All handling of DMSO and the final stock solution should be performed in a well-ventilated area, preferably a chemical fume hood.

-

Waste Disposal: Dispose of all waste, including unused compound, empty vials, and contaminated consumables, as hazardous chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Preparation of a 10 mM JNJ-38158471 Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial in vitro experiments. The causality behind each step is explained to provide a deeper understanding of the process.

Pre-Preparation

-

Acclimatize Reagents: Allow the vial of JNJ-38158471 powder and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents the condensation of atmospheric moisture, which is particularly important for the hygroscopic DMSO.

-

Prepare Workspace: Ensure the workspace within the chemical fume hood is clean and organized.

Step-by-Step Dissolution Procedure

-

Weighing JNJ-38158471:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully weigh out the desired amount of JNJ-38158471 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of JNJ-38158471.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 364.8 g/mol = 0.003648 g = 3.648 mg

-

-

-

Record the exact weight.

-

-

Transfer of Compound:

-

Carefully transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial. Ensure that all the powder is transferred to avoid inaccuracies in the final concentration.

-

-

Addition of DMSO:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the JNJ-38158471 powder. Based on the example above, add 1 mL of DMSO.

-

Rationale: Adding the solvent to the solute minimizes the risk of the powder becoming airborne.

-

-

Dissolution:

-

Tightly cap the vial.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.

-

Expert Insight: Gentle warming (to 37°C) can aid in the dissolution of some compounds. However, it is crucial to first establish the thermal stability of JNJ-38158471 before applying heat.

-

Workflow Diagram

Caption: Decision tree for the storage of JNJ-38158471 stock solution.

Conclusion: Best Practices for Reliable Research

The preparation of a high-quality stock solution of JNJ-38158471 in DMSO is a fundamental yet critical step in ensuring the success of subsequent experiments. By following this detailed protocol, which emphasizes safety, accuracy, and proper storage, researchers can be confident in the integrity of their starting material. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in the investigation of this important VEGFR-2 inhibitor.

References

-

DC Chemicals. (n.d.). JNJ-38158471|cas 951151-97-6. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Transport Information Document. Retrieved from [Link]

-

Johns Manville. (2023, May 19). JM Two-Part Urethane Insulation Adhesive (UIA) Canister - SDS. Retrieved from [Link]

-

Reagentia. (n.d.). JNJ-38158471 (1 x 5 mg). Retrieved from [Link]

-

S.C. Johnson & Son, Inc. (2015, July 30). SC Johnson Professional® Ready-To-Use Fabric and Air Odor Control. Retrieved from [Link]

-

AL Research Support. (2023, May 10). Spotlight on DMSO. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: High-Resolution Western Blot Analysis of VEGFR-2 Phosphorylation Inhibition by JNJ-38158471

Introduction & Biological Context

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR (human) or Flk-1 (mouse), is the primary mediator of angiogenic signaling in endothelial cells. Upon binding its ligand (VEGF-A), VEGFR-2 undergoes dimerization and trans-autophosphorylation at specific tyrosine residues, most notably Tyr1175 . This phosphorylation event creates a binding site for the SH2 domain of PLC

JNJ-38158471 is a potent, orally available, and highly selective Type II tyrosine kinase inhibitor (TKI) targeting VEGFR-2 with an IC

Objective

This application note details an optimized Western blot protocol to quantify the inhibition of VEGF-induced VEGFR-2 phosphorylation (pTyr1175) by JNJ-38158471 in Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action

JNJ-38158471 functions by competing with ATP for the nucleotide-binding pocket within the intracellular kinase domain of VEGFR-2. By stabilizing the receptor in an inactive conformation, it prevents the transfer of phosphate groups to the C-terminal tail tyrosine residues, effectively silencing downstream angiogenic signaling.

Signaling Pathway & Inhibition Logic[2][5][6][7]

Figure 1: Mechanism of JNJ-38158471 inhibition. The compound blocks ATP binding, preventing the autophosphorylation of Tyr1175 required for downstream signal transduction.

Experimental Design & Controls

To ensure scientific rigor, the experiment must include specific controls to validate that the observed reduction in signal is due to JNJ-38158471 activity and not experimental artifacts (e.g., unequal loading or cell death).

| Condition | Treatment | Purpose | Expected Result |

| Negative Control | DMSO Only (No VEGF) | Establish basal phosphorylation levels. | Low/No p-VEGFR-2 signal. |

| Positive Control | DMSO + VEGF (50 ng/mL) | Verify maximal receptor activation. | Strong p-VEGFR-2 signal (Band ~230 kDa). |

| Experimental | JNJ-38158471 + VEGF | Test inhibition efficacy.[1][2][5] | Dose-dependent reduction of p-VEGFR-2 signal.[2][5] |

| Loading Control | Total VEGFR-2 or GAPDH | Normalize data for lane-to-lane variation. | Equal intensity across all lanes. |

Detailed Protocol

Phase 1: Cell Culture & Treatment Workflow

Critical Insight: Endothelial cells have high basal kinase activity. Serum starvation is mandatory to reduce background noise and synchronize the cells.

-

Seeding: Plate HUVECs (Passage 2-5) in 6-well plates coated with 0.1% Gelatin. Grow to 80-90% confluency.

-

Starvation: Wash cells 2x with PBS. Add basal medium (EBM-2 or equivalent) containing 0.1% FBS (low serum) for 16 hours (overnight).

-

Why? Complete serum starvation can induce apoptosis in primary HUVECs; 0.1% FBS maintains viability while silencing signaling.

-

-

Inhibitor Pre-incubation:

-

Prepare JNJ-38158471 stocks in DMSO (10 mM).

-

Dilute in starvation medium to final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

-

Add to cells and incubate for 60 minutes at 37°C.

-

Control: Add equal volume of DMSO (0.1%) to control wells.

-

-

Stimulation:

-

Add VEGF-A (human recombinant) directly to the media to a final concentration of 50 ng/mL .

-

Incubate for exactly 5-10 minutes at 37°C.

-

Note: Phosphorylation peaks rapidly. Exceeding 15 minutes may result in receptor internalization and degradation.

-

Phase 2: Lysis & Protein Extraction

Critical Insight: Phosphatases are robust. Immediate inhibition upon lysis is required to preserve the p-Tyr signal.

-

Termination: Aspirate media rapidly. Place plate on ice. Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (

). -

Lysis: Add 150 µL of modified RIPA buffer supplemented with protease/phosphatase inhibitors.

-

Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA, 1 mM PMSF, 1 mM

, 10 mM NaF .

-

-

Harvest: Scrape cells and transfer to microfuge tubes. Incubate on ice for 20 mins.

-

Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Phase 3: SDS-PAGE & Western Blotting

Critical Insight: VEGFR-2 is a high molecular weight protein (~210-230 kDa). Standard 10% or 12% gels will not resolve it well.

-

Gel Electrophoresis:

-

Use 4-12% Tris-Glycine Gradient Gels or 6% Isocratic Gels .

-

Load 20-30 µg of total protein per lane.

-

Run at 120V until the dye front runs off (ensure the 250 kDa marker is well-resolved).

-

-

Transfer (Crucial Step):

-

Use a Wet Tank Transfer system. Semi-dry is often inefficient for proteins >150 kDa.

-

Buffer: Tris-Glycine + 20% Methanol + 0.05% SDS .

-

Why SDS? Adding a trace amount of SDS facilitates the elution of high MW proteins from the gel.

-

Conditions: 100V for 90 minutes (with ice block) or 30V overnight at 4°C.

-

-

Blocking & Antibody Incubation:

-

Block: 5% BSA in TBST for 1 hour (Milk interferes with some phospho-antibodies).

-

Primary Antibody 1 (Phospho): Rabbit anti-pVEGFR2 (Tyr1175) [1:1000] in 5% BSA/TBST. Incubate Overnight at 4°C.

-

Primary Antibody 2 (Total): Mouse anti-VEGFR2 [1:1000]. (Perform on a duplicate blot or after stripping).

-

Phase 4: Experimental Workflow Diagram

Figure 2: Temporal workflow for VEGFR-2 phosphorylation assay. Precise timing of the VEGF pulse is critical.

Data Analysis & Troubleshooting

Expected Results

-

Total VEGFR-2: A prominent band at ~210-230 kDa should be present in all lanes with equal intensity.

-

p-VEGFR-2 (Tyr1175):

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Signal (High MW) | Inefficient Transfer | Use wet transfer with 0.05% SDS; increase transfer time. |

| High Background | Inadequate Blocking | Ensure 5% BSA is fully dissolved; filter blocking buffer. |

| Weak Phospho Signal | Phosphatase Activity | Add fresh |

| Total VEGFR-2 varies | Unequal Loading | Perform BCA assay carefully; use GAPDH as secondary control. |

References

-

LaMontagne, K. R., et al. (2009). "A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo."[2][5] Angiogenesis, 12(3), 287-296.[2]

-

Sarabipour, S., & Hristova, K. (2016). "VEGFR-2 conformational switch in response to ligand binding." eLife, 5, e13876.

-

Cayman Chemical. "JNJ-38158471 Product Information & Biological Activity."

-

Takahashi, T., et al. (2001). "VEGF activates protein kinase C-dependent, but Ras-independent, Raf-MEK-MAP kinase pathway for DNA synthesis in primary endothelial cells." Oncogene, 20, 2564–2574.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. JNJ-38158471|cas 951151-97-6|DC Chemicals [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Evaluation of the VEGFR-2 Inhibitor JNJ-38158471 in A431 Epidermoid Carcinoma Xenografts

Executive Summary

This guide details the experimental design and protocol for evaluating JNJ-38158471 , a highly selective, orally active VEGFR-2 inhibitor , using the A431 human epidermoid carcinoma xenograft model.

While A431 is classically defined by its EGFR gene amplification and dependence, it establishes highly vascularized solid tumors in immunocompromised mice. This makes it a robust model for assessing anti-angiogenic agents. This protocol demonstrates how to utilize JNJ-38158471 to inhibit VEGF-dependent neovascularization, resulting in tumor growth inhibition (TGI) distinct from direct EGFR targeting.

Key Pharmacological Parameters:

-

Target: VEGFR-2 (IC₅₀ = 40 nM), with secondary activity against RET and KIT.[1][2]

-

Primary Mechanism: Inhibition of endothelial cell proliferation and migration (anti-angiogenesis).

-

Efficacious Dose: 100 mg/kg, p.o., QD (Once Daily).[2]

Scientific Rationale & Mechanism

The "Vascular Checkpoint" Strategy in A431 Models

A431 tumors are aggressive and prone to central necrosis due to rapid growth outstripping vascular supply. By administering JNJ-38158471, we target the host endothelial cells rather than the tumor cells directly.

-

Tumor-Stroma Interaction: A431 cells secrete high levels of VEGF to recruit host vasculature.

-

Mechanism of Action: JNJ-38158471 blocks the ATP-binding pocket of VEGFR-2 on host endothelial cells.

-

Outcome: Reduction in Microvessel Density (MVD), leading to hypoxia and nutrient deprivation in the tumor.

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade of the VEGF signaling axis by JNJ-38158471 within the tumor microenvironment.

Figure 1: Mechanism of Action. JNJ-38158471 intercepts the paracrine VEGF signaling loop between the tumor and host vasculature.

Experimental Design Strategy

Study Groups and Statistical Power

To ensure statistical significance (

| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration | Purpose |

| G1 | Vehicle Control | 0 | p.o. | QD | 21-24 Days | Baseline Growth |

| G2 | JNJ-38158471 (Low) | 10 | p.o. | QD | 21-24 Days | Dose-Response |

| G3 | JNJ-38158471 (High) | 100 | p.o.[2] | QD | 21-24 Days | Efficacy (Target) |

| G4 | Positive Control* | 5 (Sunitinib) | p.o. | QD | 21-24 Days | Assay Validation |

*Optional: Sunitinib or Sorafenib can serve as a reference VEGFR TKI.

Formulation Strategy

JNJ-38158471 is water-insoluble.[3] Proper suspension is critical for consistent oral bioavailability.

-

Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.

-

Preparation:

-

Weigh JNJ-38158471 powder.

-

Add a small volume of Tween-80 (0.5% final conc.) to wet the powder if hydrophobic clumping occurs (optional).

-

Slowly add 0.5% CMC-Na while vortexing.

-

Sonicate for 10-15 minutes to create a homogeneous suspension.

-

Storage: Prepare fresh weekly; store at 4°C protected from light. Resuspend thoroughly before every dosing.

-

Detailed Experimental Protocol

Phase 1: Cell Culture & Preparation

Objective: Generate viable, log-phase cells for inoculation.

-

Cell Line: A431 (ATCC® CRL-1555™).

-

Media: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

-

Harvesting:

-

Harvest cells at 70-80% confluence. Do not overgrow, as A431 cells can differentiate or form tight clusters that are hard to dissociate.

-

Wash with PBS, trypsinize, and neutralize.

-

Resuspend in serum-free DMEM mixed 1:1 with Matrigel (Growth Factor Reduced).

-

Concentration:

cells per 100 µL injection volume.

-

Phase 2: Inoculation & Staging

Objective: Establish uniform tumors.

-

Animals: Female BALB/c nude or Athymic Nude mice (6-8 weeks old).

-

Site: Right flank, subcutaneous (s.c.) injection.

-

Latency: A431 grows rapidly. Tumors typically reach staging volume (100–150 mm³) within 7–10 days .

-

Randomization:

-

Measure tumors using calipers:

. -

Exclude outliers (too small or too large).

-

Randomize into groups (G1-G4) so that mean tumor volume (MTV) is identical across groups.

-

Phase 3: Dosing & Monitoring

Objective: Execute treatment and collect data.

-

Dosing: Administer 10 mL/kg (e.g., 0.2 mL for a 20g mouse) via oral gavage using a flexible feeding needle.

-

Frequency: Once daily (QD) in the morning.

-

Measurements:

-

Tumor Volume: Measure 3 times/week (e.g., Mon, Wed, Fri).

-

Body Weight: Measure daily to monitor toxicity. JNJ-38158471 is generally well-tolerated, but >15% weight loss requires a dose holiday.

-

-

Endpoint Criteria:

-

Study end: Day 21-24 post-randomization.

-

Humane endpoint: Tumor volume > 2000 mm³ or significant ulceration (common in A431).

-

Phase 4: Tissue Collection & Biomarkers

Objective: Confirm Mechanism of Action (MoA). At termination, harvest tumors. Divide into two portions:

-

Fixed (10% NBF): For IHC staining of CD31 (Endothelial marker).

-

Expected Result: Significant reduction in vessel count in G3 vs. G1.

-

-

Snap Frozen: For Western Blot (pVEGFR-2 levels in tumor lysates - note: this detects host receptor if tumor is cleaned, or use species-specific antibodies).

Workflow Visualization

The following flow chart outlines the critical path for the in vivo study.

Figure 2: Experimental Workflow. Critical checkpoints include the rapid staging phase and daily dosing regimen.

Data Analysis & Validation

Calculation of Tumor Growth Inhibition (TGI)

Efficacy is expressed as %TGI calculated at the end of the study:

- : Mean tumor volume of Treated group.

- : Mean tumor volume of Control group.

Expected Results

-

Vehicle (G1): Rapid exponential growth.

-

100 mg/kg (G3): Expect >80% TGI . Tumors should appear pale (avascular) compared to the reddish (vascularized) controls upon dissection.

Troubleshooting

-

Ulceration: A431 tumors grow outward and can ulcerate. Keep bedding clean and monitor skin health. If ulceration > 20% of tumor surface, euthanize.

-

Inconsistent Growth: Use Matrigel. A431 takes poorly or grows irregularly without stromal support.

References

- Source for IC50 data (40 nM), in vivo dosing (100 mg/kg), and A431 efficacy claims.

- Source for formulation guidance (CMC-Na suspension) and kinase selectivity profile.

-

Robinson, S. P., et al. (1992).[4] "Characterization of the A431 tumor xenograft as an in vivo model for testing epidermal growth factor-receptor antagonists." International Journal of Oncology.

- Foundational text for A431 model characteristics and growth kinetics.

-

Gong, H., et al. (2010).[4] "In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule." Neoplasia.[4][5][6][7]

- Validates A431 vascularity and EGFR expression levels.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A431 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. bhtherapeutics.com [bhtherapeutics.com]

- 6. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U.S. FDA approval of INLEXZO™ (gemcitabine intravesical system) set to transform how certain bladder cancers are treated [jnj.com]

Application Note: Characterizing Time-Dependent Inhibition of CYP3A4 by CS-2660

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-dependent inhibition (TDI) of cytochrome P450 (CYP) enzymes is a critical aspect of drug metabolism and safety assessment in drug development.[1][2] Unlike reversible inhibition, TDI involves the irreversible or quasi-irreversible inactivation of the enzyme, often through the formation of a covalent bond between a reactive metabolite of the inhibitor and the enzyme.[3][4] This can lead to a progressive decrease in enzyme activity over time, potentially resulting in significant drug-drug interactions (DDIs) and toxicity.[1][5] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of evaluating the TDI potential of new molecular entities.[5][6]

This application note provides a comprehensive guide to designing and executing time-dependent inhibition assays for a novel investigational compound, CS-2660, a potent inhibitor of CYP3A4. We will detail two key experimental approaches: the IC50 shift assay for initial screening and the determination of kinetic parameters, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation), for a more definitive characterization.

The Significance of TDI in Drug Development

The clinical consequences of TDI can be severe. By inactivating a key metabolic enzyme like CYP3A4, a drug can impair its own clearance and that of co-administered drugs, leading to elevated plasma concentrations and an increased risk of adverse events.[7] For example, the withdrawal of the calcium channel blocker mibefradil from the market was due to serious DDIs arising from its potent mechanism-based inhibition of CYP3A4.[5] Therefore, early in vitro characterization of TDI is essential to predict and mitigate the risk of clinical DDIs.[5][8]

Experimental Design: A Two-Tiered Approach

A robust assessment of TDI typically follows a two-tiered approach. The first tier involves a screening assay, the IC50 shift assay, to qualitatively identify potential time-dependent inhibitors. If a compound shows a significant IC50 shift, a second-tier study is conducted to determine the kinetic parameters kinact and KI. These parameters are crucial for mechanistic understanding and for predicting the in vivo significance of the TDI.[9]

PART 1: The IC50 Shift Assay for CS-2660

The IC50 shift assay is a widely used screening method to detect TDI.[10][11] The principle is to compare the inhibitory potency (IC50) of a compound after a pre-incubation period with and without the presence of NADPH, a necessary cofactor for CYP-mediated metabolism.[4][10] If a compound is a time-dependent inhibitor, its apparent potency will increase (i.e., the IC50 value will decrease) after pre-incubation with NADPH, as the parent compound is converted to a reactive metabolite that inactivates the enzyme.[2][10]

Materials and Reagents

-

CS-2660: Stock solution in a suitable solvent (e.g., DMSO).

-

Human Liver Microsomes (HLMs): Pooled from multiple donors.

-

NADPH Regeneration System: (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

-

CYP3A4 Probe Substrate: e.g., Midazolam or Testosterone.

-

Positive Control Inhibitor: A known time-dependent inhibitor of CYP3A4 (e.g., Verapamil).

-

Reaction Buffer: e.g., Potassium phosphate buffer (pH 7.4).

-

Stop Reagent: e.g., Acetonitrile containing an internal standard.

-

96-well plates.

-

Incubator/Shaker.

-

LC-MS/MS system for analysis.

Experimental Protocol: IC50 Shift Assay

-

Prepare Reagent Solutions:

-

Prepare a series of dilutions of CS-2660 in the reaction buffer.

-

Prepare working solutions of HLMs, NADPH regeneration system, and the probe substrate in the reaction buffer.

-

-

Pre-incubation Step:

-

In a 96-well plate, combine the HLM solution and the different concentrations of CS-2660 (or positive control/vehicle).

-

Initiate the pre-incubation by adding either the NADPH regeneration system (+NADPH condition) or the reaction buffer (-NADPH condition).

-

Incubate the plate at 37°C for a defined period, typically 30 minutes.[2][10]

-

-

Reaction Step:

-

After the pre-incubation, add the CYP3A4 probe substrate to all wells to initiate the metabolic reaction.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) that is within the linear range of product formation.

-

-

Termination and Sample Processing:

-

Stop the reaction by adding the cold stop reagent.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the metabolite of the probe substrate.

-

Data Analysis: IC50 Shift

-

Calculate the percent inhibition of CYP3A4 activity at each concentration of CS-2660 for both the +NADPH and -NADPH conditions relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the CS-2660 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

-

Calculate the IC50 shift ratio:

-

IC50 Shift Ratio = IC50 (-NADPH) / IC50 (+NADPH)

-

A significant shift (typically a ratio > 1.5-2.0) suggests that CS-2660 is a time-dependent inhibitor.[4][8]

Visualization of IC50 Shift Assay Workflow

Caption: Workflow for the IC50 shift assay to detect time-dependent inhibition.

Example Data: IC50 Shift for CS-2660

| Condition | IC50 (µM) |

| - NADPH | 25.3 |

| + NADPH | 2.1 |

| IC50 Shift Ratio | 12.0 |

The significant IC50 shift ratio of 12.0 strongly indicates that CS-2660 is a time-dependent inhibitor of CYP3A4, warranting further characterization.

PART 2: Determination of kinact and KI for CS-2660

Once a compound is identified as a potential time-dependent inhibitor, the next step is to determine the kinetic parameters kinact and KI.[9] These values provide a quantitative measure of the inhibitor's potency and are essential for predicting the clinical significance of the DDI.[5]

The Causality Behind the Experiment

This experiment is designed to measure the rate of enzyme inactivation at different inhibitor concentrations. By pre-incubating the enzyme with the inhibitor for varying amounts of time, we can determine the apparent rate of inactivation (kobs) at each inhibitor concentration. A subsequent plot of kobs versus inhibitor concentration allows for the determination of the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).[8]

Experimental Protocol: kinact and KI Determination

This assay follows a two-step incubation method, often with a dilution step to minimize reversible inhibition during the activity measurement.[12][13]

-

Primary Incubation (Inactivation Step):

-

Prepare a master mix containing HLMs and the NADPH regeneration system in reaction buffer.

-

In a 96-well plate, add different concentrations of CS-2660 (and a vehicle control).

-

Initiate the inactivation by adding the HLM/NADPH master mix.

-

Incubate at 37°C. At several time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each well.[8]

-

-

Secondary Incubation (Activity Measurement):

-

Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture containing a saturating concentration of the CYP3A4 probe substrate and additional NADPH in reaction buffer. A significant dilution (e.g., 10- to 20-fold) is crucial to quench further inactivation and minimize competitive inhibition.[12][13][14]

-

Incubate for a short period at 37°C.

-

-

Termination and Analysis:

-

Stop the reaction with a cold stop reagent and process the samples for LC-MS/MS analysis as described previously.

-

Data Analysis: kinact and KI

-

Determine the apparent rate of inactivation (kobs):

-

For each concentration of CS-2660, plot the natural logarithm of the percent remaining CYP3A4 activity versus the pre-incubation time.

-

The negative slope of this line represents the kobs for that inhibitor concentration.[9]

-

-

Determine kinact and KI:

-

Plot the kobs values against the corresponding concentrations of CS-2660.

-

Fit the data to the Michaelis-Menten equation for enzyme inactivation:

-

kobs = (kinact * [I]) / (KI + [I])

-

Where [I] is the concentration of the inhibitor.

-

-

The kinact is the maximum observed inactivation rate, and the KI is the inhibitor concentration at which the inactivation rate is half of kinact.[8]

-

Visualization of kinact and KI Determination Workflow

Caption: Workflow for determining kinact and KI.

Example Data: kinact and KI for CS-2660

| CS-2660 (µM) | kobs (min-1) |

| 0.5 | 0.015 |

| 1.0 | 0.028 |

| 2.5 | 0.055 |

| 5.0 | 0.083 |

| 10.0 | 0.111 |

By plotting kobs versus [CS-2660] and fitting to the Michaelis-Menten equation, the following parameters are obtained:

-

kinact: 0.15 min-1

-

KI: 3.5 µM

These values indicate that CS-2660 is a potent time-dependent inhibitor of CYP3A4.

Conclusion and Further Steps

The experimental protocols detailed in this application note provide a robust framework for characterizing the time-dependent inhibition potential of novel compounds like CS-2660. The initial IC50 shift assay serves as an effective screen, while the determination of kinact and KI provides the necessary kinetic parameters for a more quantitative risk assessment.

These in vitro parameters can be used in mechanistic static models or physiologically based pharmacokinetic (PBPK) models to predict the potential for clinical DDIs.[9][14] Based on the potent TDI profile of CS-2660 observed in these assays, further in vivo investigation is warranted to fully understand its DDI risk.

References

-

Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Patsnap Synapse. What Is Time-Dependent Inhibition (TDI) and Why It Matters?. [Link]

-

Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. [Link]

-

Huang, S. M., et al. (2008). Predicting Drug–Drug Interactions: An FDA Perspective. The AAPS Journal, 10(2), 374–380. [Link]

-

Li, A. P. (2012). CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. In In Vitro ADME and Pharmacokinetic Assays (pp. 165-175). Humana Press. [Link]

-

Cyprotex - Evotec. Time Dependent CYP Inhibition (kinact/KI). [Link]

-

Krippendorff, B. F., et al. (2019). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Drug Metabolism and Disposition, 47(11), 1265-1278. [Link]

-

Sygnature Discovery. Time dependent inhibition (TDI). [Link]

-

Yadav, M., et al. (2019). A Numerical Method for Analysis of In Vitro Time-Dependent Inhibition Data. Part 2. Application to Experimental Data. Drug Metabolism and Disposition, 47(11), 1279-1287. [Link]

-

XenoTech. (2020). Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. [Link]

-

Wang, Y., et al. (2019). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In In Vitro ADME and Pharmacokinetic Assays (pp. 1-11). Springer US. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

-

Sekisui XenoTech. CYP Inhibition and Enzyme Induction. [Link]

-

U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

-

QPS. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2023). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

Sources

- 1. What Is Time-Dependent Inhibition (TDI) and Why It Matters? [synapse.patsnap.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. criver.com [criver.com]

- 4. The Significance of Accurately Assessing Time-Dependent Inhibition (TDI) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 7. fda.gov [fda.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 11. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Numerical Method for Analysis of In Vitro Time-Dependent Inhibition Data. Part 2. Application to Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: JNJ-38158471 Stability & Storage

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for JNJ-38158471, a potent c-Met kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Maintaining the chemical fidelity of JNJ-38158471 is paramount for reproducible and reliable results.

This guide provides answers to frequently asked questions and in-depth troubleshooting protocols for stability issues you may encounter during long-term storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for JNJ-38158471?

A1: Proper storage is the first line of defense against degradation. Based on supplier recommendations and general best practices for small molecule kinase inhibitors, the following conditions should be maintained.

Data Presentation Table 1: Recommended Storage Conditions for JNJ-38158471

| Form | Temperature | Atmosphere | Light Condition | Recommended Solvent (for stock) |

| Solid Powder | -20°C | Desiccated, Inert Gas (Argon/Nitrogen) | Protect from light (amber vial) | N/A |

| Stock Solution | -80°C (preferred) or -20°C | Sealed vial, minimal headspace | Protect from light (amber vial/foil) | DMSO |

Rationale: Storing the solid, desiccated, and under an inert atmosphere at -20°C minimizes the risk of hydrolysis and oxidation.[1] For stock solutions in DMSO, -80°C is preferred to slow molecular motion and potential solvent-mediated degradation significantly.[2]

Q2: How should I prepare a stock solution of JNJ-38158471?

A2: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). Ensure the DMSO is free of water, which can be a primary driver of hydrolysis for many compounds. For poorly soluble drugs, inert organic co-solvents may be considered, but their reactivity must be evaluated.[1] Warm the vial of JNJ-38158471 to room temperature before opening to prevent condensation. Prepare the solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store as recommended in Table 1.

Q3: How many freeze-thaw cycles can a DMSO stock solution of JNJ-38158471 tolerate?

A3: While specific data for JNJ-38158471 is not published, it is a universal best practice to minimize freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. We strongly recommend preparing single-use aliquots. If this is not possible, limit cycles to no more than 3-5 and re-qualify the solution's purity and concentration if degradation is suspected.

Q4: Is JNJ-38158471 sensitive to light?

A4: The chemical structure of JNJ-38158471 contains an aminopyrimidine core and other aromatic systems, which are potentially susceptible to photolytic degradation.[3][4] Photostability testing is a standard component of forced degradation studies.[5] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

This section addresses specific stability problems you might encounter. The core principle of troubleshooting is to systematically identify the cause of degradation. A forced degradation study is a powerful tool for this, as it intentionally exposes the drug to harsh conditions to identify likely degradation pathways and products.[6][7]

Issue 1: Loss of Potency or Inconsistent Results from an Aged Stock Solution

You observe a decrease in the expected biological activity of JNJ-38158471 or high variability in your assay results using a stock solution that has been stored for several months.

Potential Cause: Chemical degradation of the parent compound. The primary suspects for a molecule like JNJ-38158471, which features ether, amide, and aminopyrimidine moieties, are hydrolysis and oxidation.[8]

Investigation Strategy: The goal is to determine if the parent compound's concentration has decreased and if new chemical entities (degradants) have appeared. This requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]

Mandatory Visualization

Caption: Workflow for investigating suspected degradation of JNJ-38158471 stock solutions.

Experimental Protocols Protocol 1: Comparative HPLC Analysis

-

Prepare a Reference Standard: Accurately weigh and dissolve fresh, solid JNJ-38158471 in anhydrous DMSO to the same concentration as your aged stock solution. This is your reference.

-

Sample Preparation: Thaw your aged stock solution. Prepare dilutions of both the aged and reference solutions in an appropriate mobile phase.

-

HPLC Analysis: Analyze the reference, aged sample, and a DMSO blank using a validated, stability-indicating HPLC method. A typical method for small molecule kinase inhibitors would use a C18 column with a gradient of acetonitrile and water (with formic acid or ammonium acetate).[10]

-

Data Analysis:

-

Purity & Assay: Compare the peak area of the JNJ-38158471 peak in the aged sample to the reference. A significant decrease (>5-10%) indicates degradation.[5]

-

Degradants: Look for new peaks in the chromatogram of the aged sample that are not present in the reference.

-

Mass Balance: The sum of the assay of the main peak and the levels of all degradation products should ideally be close to 100% of the initial concentration.[1]

-

Issue 2: Determining the Intrinsic Stability and Potential Degradation Pathways

You are developing a new formulation or experimental protocol and need to understand the vulnerabilities of JNJ-38158471.

Potential Cause: The molecule may be susceptible to specific environmental factors like pH, oxidation, or heat.

Investigation Strategy: Perform a forced degradation study. This involves subjecting the molecule to stress conditions to accelerate degradation, providing insight into how the product might change over time during formal stability studies.[6][11]

Mandatory Visualization

Caption: Conceptual overview of forced degradation pathways for JNJ-38158471.

Experimental Protocols Protocol 2: Forced Degradation Study

This protocol aims to generate a modest amount of degradation (typically 5-20%) to identify primary degradation products without causing extensive secondary degradation.[5]

-

Preparation: Prepare several solutions of JNJ-38158471 in a suitable solvent (e.g., a mix of acetonitrile and water).

-

Stress Conditions: Expose individual aliquots to the following conditions. Include an unstressed control sample kept at 4°C.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a set time (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for a set time. Neutralize before analysis. Alkaline conditions can be harsh on pyrimidines.[8]

-

Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.[12]

-

Thermal: Heat the solution at 80°C.

-

Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[5]

-

-

Analysis: Analyze all stressed samples, the control, and a blank by LC-MS.

-

Interpretation:

-

Identify the conditions under which JNJ-38158471 degrades.

-

Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. This provides crucial clues to their chemical structure (e.g., an increase of 16 Da suggests oxidation).

-

This knowledge helps in developing more stable formulations and defining appropriate storage and handling procedures.[13]

-

By proactively addressing stability, researchers can ensure the quality and reliability of their experimental data when working with JNJ-38158471.

References

-

Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: JNJ-38158471 (1 x 5 mg) Source: Reagentia URL: [Link]

-

Title: Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) Source: RSC Publishing URL: [Link]

-

Title: Analytical Methods For Determination Of Different Members Of FDA approved Tyrosine Kinase Inhibitors Source: ResearchGate URL: [Link]

-

Title: Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling Source: MDPI URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Elucidating the pathways of degradation of denagliptin Source: PubMed URL: [Link]

-

Title: Analytical methods for protein kinase and inhibitor screening including kinetic evaluation Source: TrAC Trends in Analytical Chemistry URL: [Link]

-

Title: Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c Source: WUR eDepot URL: [Link]

-

Title: An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Predicting the Long-Term Stability of Biologics with Short-Term Data Source: PubMed URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: MDPI URL: [Link]

-

Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Statistical analysis for long-term stability studies with multiple storage conditions Source: The University of Groningen research portal URL: [Link]

-

Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

-

Title: A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation Source: MDPI URL: [Link]

-

Title: Unlocking Drug Longevity: The Crucial Role of Stability Studies Source: Almac Group URL: [Link]

-

Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

-

Title: Stability Testing Determines Proper Drug Storage Parameters Source: Pharmaceutical Technology URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

Sources

- 1. sgs.com [sgs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. mdpi.com [mdpi.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: JNJ-38158471 Solubility & Handling Guide

Product: JNJ-38158471 (VEGFR-2 Inhibitor) Solvent Focus: Dimethyl Sulfoxide (DMSO) Document ID: TS-JNJ38-DMSO-V2.1

Executive Summary: The Solubility Challenge

JNJ-38158471 is a potent, lipophilic small-molecule inhibitor targeting VEGFR-2. Like many kinase inhibitors in this chemical class, it exhibits high solubility in organic solvents (DMSO) but extremely poor solubility in aqueous buffers (PBS, cell culture media).

The Core Problem: The primary cause of crystal formation in DMSO stocks is moisture ingress . DMSO is highly hygroscopic; it aggressively absorbs atmospheric water. As water concentration in the DMSO increases, the solubility capacity for JNJ-38158471 decreases exponentially, forcing the compound out of solution as crystalline precipitate.

Quick Troubleshooting (Q&A)

Q1: I just removed my JNJ-38158471 stock from -20°C, and it looks solid/frozen. Is this normal?

A: Yes. Pure DMSO has a freezing point of 18.5°C (65.3°F) . It is expected to be solid at refrigerator or freezer temperatures.

-

Action: Allow the vial to thaw at room temperature (20-25°C). Do not force-heat above 37°C, as this can degrade the compound.

Q2: After thawing, I see floating "needles" or a cloudy haze. What happened?

A: This indicates crystal nucleation . This usually happens if the DMSO has absorbed moisture over time or if the stock was frozen while the compound was not fully dissolved.

-

The Fix (Rescue Protocol):

-

Tighten the cap to prevent evaporation.

-

Place the vial in a 37°C water bath for 10–15 minutes.

-

Sonicate in an ultrasonic water bath for 5–10 minutes.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If unsure, spin down at 13,000 x g for 1 minute; if a pellet forms, repeat the process.

-

Q3: My stock is clear, but when I add it to cell culture media, it immediately precipitates (turns milky).

A: You are experiencing "Solvent Shock" (rapid polarity change). Adding high-concentration hydrophobic stock directly to a large volume of aqueous media causes local supersaturation.

-

The Fix: Use the Intermediate Dilution Method (See Section 4). Never go directly from 100% DMSO stock to <1% DMSO aqueous media in one step if the concentration is high.

Technical Specifications & Solubility Data

| Parameter | Specification | Notes |

| Compound Name | JNJ-38158471 | VEGFR-2 Kinase Inhibitor |

| Molecular Weight | ~364.79 g/mol | Small molecule, lipophilic |

| Solubility (DMSO) | ~10–20 mg/mL | Batch dependent; check specific CoA |

| Solubility (Water) | < 1 µg/mL | Effectively insoluble |

| DMSO Freezing Point | 18.5°C | Solidifies in fridge/freezer |

| Hygroscopicity | High | Absorbs ~10% water weight in 24h at 60% RH |

Critical Workflows (Visualized)

Workflow A: The "Rescue" Protocol for Crystallized Stocks

Use this logic flow when you encounter precipitation in your stored vials.

Figure 1: Decision tree for handling precipitated JNJ-38158471 stocks. This cycle ensures no solid compound is lost during filtration or transfer.

Workflow B: The Intermediate Dilution Method (Preventing "Crash Out")

To safely transition JNJ-38158471 from DMSO to Media.

Figure 2: Step-wise dilution strategy. By creating an intermediate step, you buffer the hydrophobic shock, allowing the compound to associate with carrier proteins (like BSA/FBS) in the media before final dilution.

Prevention & Best Practices

To ensure data integrity, follow these "Golden Rules" of compound management:

The "Single-Use" Rule (Aliquoting)

Repeated freeze-thaw cycles introduce moisture.

-

Protocol: Upon first receipt, dissolve the master stock and immediately aliquot into single-use volumes (e.g., 10 µL or 50 µL) in high-quality polypropylene tubes.

-

Storage: Store at -20°C or -80°C. When needed, thaw one tube and discard the remainder; never refreeze.

Desiccation is Mandatory

DMSO is hygroscopic. Even a closed tube can absorb moisture through the threads of the cap over months.

-

Protocol: Store DMSO aliquots inside a secondary container (jar or box) containing silica gel desiccant packs or Drierite™.

Use Anhydrous DMSO

Standard "lab grade" DMSO often contains water.

-

Requirement: Use DMSO labeled as "Anhydrous" (≥99.9%) or "Sterile Filtered Hybridoma Tested."

-

Tip: If a bottle of DMSO has been open on the shelf for >6 months, discard it for compound reconstitution purposes.

Visual Inspection

Before every experiment, hold the vial against a dark background under a light.

-

Pass: Crystal clear liquid.

-

Fail: Swirls, "schlieren" patterns (oily streaks), or visible particulate. Do not use.

References

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Technical Bulletin. [Link]

-

PubChem. "Compound Summary: Dimethyl Sulfoxide (CID 679)."[1] National Library of Medicine. [Link]

Sources

Minimizing off-target effects of CS-2660 in cellular assays

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: CS-2660 Assay Optimization & Specificity Guide

Introduction

Welcome to the CS-2660 Technical Support Center. CS-2660 is a high-potency small molecule inhibitor designed for precision targeting in cellular assays. However, like many potent chemical probes, its utility is defined by the selectivity window —the concentration range where it engages its primary target without confounding off-target interactions.

This guide addresses the most common technical challenges reported by users: distinguishing on-target cytotoxicity from off-target effects, managing polypharmacology, and optimizing assay conditions to prevent non-specific binding.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Distinguishing Toxicity from Efficacy

Q1: I see significant cell death at concentrations just above the IC50. Is this on-target efficacy or off-target toxicity?

A: This is the "proximity trap." To distinguish mechanism-based toxicity from off-target killing, you must perform a Genetic Rescue Experiment .

-

The Logic: If the toxicity is on-target, overexpressing the target protein (or a drug-resistant mutant of the target) should shift the IC50 to a higher concentration (rescue the phenotype). If the toxicity is off-target, the IC50 will remain unchanged despite target overexpression.

-

Protocol:

-

Transfect cells with a plasmid overexpressing the CS-2660 target.

-

Treat both Wild-Type (WT) and Overexpression (OE) lines with a 10-point dose-response of CS-2660.

-

Success Criteria: A >3-fold shift in IC50 in the OE line confirms on-target mechanism.

-

Q2: My phenotypic readout (e.g., phosphorylation inhibition) disappears in high-serum media. Should I reduce FBS?

A: Be cautious. While reducing FBS (e.g., from 10% to 1%) increases free drug concentration, it stresses cells and can induce autophagy or apoptosis unrelated to CS-2660.

-

Recommendation: Instead of starving cells, calculate the Free Fraction (fu) . CS-2660 is hydrophobic; it likely binds albumin.

-

Action: Perform a "Serum Shift Assay." Determine IC50 in 1% FBS vs. 10% FBS. If the shift is >10-fold, you are losing potency to protein binding. Correct your dosing, but maintain physiological FBS (10%) to ensure cellular health, or use a defined serum replacement to minimize batch-to-batch albumin variability.

Category 2: Specificity & Controls

Q3: How do I prove the effects I'm seeing aren't due to general kinase/enzyme inhibition (Polypharmacology)?

A: You need a Negative Control Compound .

-

The Logic: Use a structural analog of CS-2660 that lacks the critical pharmacophore for target binding but retains the general physicochemical properties (solubility, permeability).